3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
The compound 3-[1-(methylsulfonyl)-3-piperidinyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole features a fused triazolothiadiazole core (Figure 1). At position 3, it bears a 1-(methylsulfonyl)piperidinyl group, introducing a sulfonyl moiety and a cyclic amine, while position 6 is substituted with a 2-pyridinyl heteroaromatic ring. Although direct pharmacological data for this compound are absent in the provided evidence, its structural analogs suggest applications in anticancer, antimicrobial, and enzyme inhibition contexts .
Properties
Molecular Formula |
C14H16N6O2S2 |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
3-(1-methylsulfonylpiperidin-3-yl)-6-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H16N6O2S2/c1-24(21,22)19-8-4-5-10(9-19)12-16-17-14-20(12)18-13(23-14)11-6-2-3-7-15-11/h2-3,6-7,10H,4-5,8-9H2,1H3 |
InChI Key |
BARWBRKRBANEQE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)C4=CC=CC=N4 |
Origin of Product |
United States |
Biological Activity
3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound characterized by a complex structure that integrates a triazole ring with a thiadiazole moiety. Its molecular formula is and it has a molecular weight of approximately 364.5 g/mol. This compound exhibits promising biological activities that make it a subject of interest in medicinal chemistry and pharmacology.
Structural Features
The structural uniqueness of this compound arises from its combination of functional groups:
- Piperidine Group : Contributes to the compound's interaction with biological targets.
- Pyridine Ring : Enhances the pharmacological profile and potential bioactivity.
- Triazole and Thiadiazole Rings : Known for their diverse pharmacological properties.
Biological Activities
Research has identified several biological activities associated with 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole:
Antitumor Activity
In vitro studies have demonstrated that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines. For instance:
- Cancer Cell Lines Tested : Leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer.
- Methodology : The sulforhodamine B assay was used to assess mitotic activity across 60 different cancer cell lines at the National Cancer Institute. Results indicated that certain derivatives showed high levels of antineoplastic activity .
The biological activity is believed to stem from interactions with specific molecular targets such as enzymes and receptors involved in critical pathways:
- Enzyme Inhibition : Compounds in the triazolo-thiadiazole class have been shown to inhibit various enzymes including carbonic anhydrase and cholinesterase .
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique aspects of 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole compared to similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine | Similar triazole-thiadiazole core | Different substituents affecting biological activity |
| 5-Methyl-1H-1,2,4-triazole | Simpler structure with fewer functional groups | Lacks the piperidine and pyridine moieties |
| 3-Amino-5-mercapto-1H-1,2,4-triazole | Shares thiadiazole structure | More basic properties without complex substituents |
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of this compound:
- A study published in Journal of Organic and Pharmaceutical Chemistry highlighted the synthesis of multiple derivatives and their subsequent evaluation for anticancer activity. The findings indicated that modifications to the piperidine group could enhance efficacy against specific cancer types .
- Another research effort detailed the synthesis of triazolo-thiadiazine derivatives as potential α-glucosidase inhibitors. These findings suggest a broader range of therapeutic applications beyond oncology .
Scientific Research Applications
3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound with a unique structure integrating a piperidine moiety and a pyridine ring. It belongs to the triazolo-thiadiazole class, known for diverse pharmacological properties. The molecular formula is C14H16N6O2S2, with a molecular weight of approximately 364.5 g/mol.
Applications
The applications of 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole extend across various fields:
- Material Science This compound may be a component in specialized materials, offering unique properties.
- Catalysis As a ligand or catalyst, it can facilitate specific chemical transformations.
-
Pharmaceutical Research The compound interacts with enzymes and receptors involved in biological pathways, showing potential as a therapeutic agent in disease models. Research indicates it may exhibit biological activity. The mechanisms through which these effects are mediated are under investigation.
- Anti-inflammatory properties
- Antimicrobial activity
- Anticancer potential
Chemical Reactivity
3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has varied chemical reactivity:
- Electrophilic and Nucleophilic Reactions The compound can undergo electrophilic or nucleophilic attacks at specific sites due to its structural features.
- Cycloaddition Reactions It can participate in cycloaddition reactions, forming new cyclic structures.
- Redox Reactions The compound is capable of undergoing oxidation and reduction reactions.
Synthesis
The synthesis of 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step processes:
- The process includes the formation of the triazole ring.
- The process includes the introduction of the piperidinyl substituent.
- The process includes the coupling of the pyridine moiety.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The nature of substituents at positions 3 and 6 critically influences solubility, stability, and bioactivity:
*Calculated based on molecular formula C16H17N5O2S2.
Key Observations:
- Sulfonyl groups (target compound): Increase electron-withdrawing effects and metabolic stability compared to alkyl (adamantyl) or aryl substituents .
- Piperidinyl vs. Adamantyl : Piperidinyl’s amine may improve solubility, while adamantyl’s bulk enhances membrane permeability but reduces solubility.
- Pyridinyl vs.
Pharmacological Activity Comparisons
Anticancer Activity:
- CPNT (): Exhibited 50 mg/kg efficacy in Ehrlich ascitic carcinoma (EAC) models, restoring hematological parameters and inhibiting angiogenesis.
- Microwave-synthesized 3g (): Showed potent antibacterial and anticancer activity due to fluoro-methoxybiphenyl groups.
- Target compound : The methylsulfonyl group may enhance kinase inhibition (e.g., Bcl-2 or COX-2 targets) by mimicking ATP’s sulfonate interactions .
Enzyme Inhibition:
- COX-1/2 inhibitors (): Adamantyl and chloro-fluorophenyl derivatives showed selective inhibition, attributed to hydrophobic cavity interactions.
- Bcl-2-targeted agents (): Indole-triazolothiadiazoles (e.g., 5a–l) demonstrated apoptosis induction via Bcl-2 pathway modulation.
Antimicrobial Activity:
Preparation Methods
Formation of 1,3,4-Thiadiazoles
1,3,4-Thiadiazoles can be synthesized through various routes, including the cyclization of monothiodiacylhydrazines using dehydrating agents like sulfuric acid or phosphorus oxytrichloride.
Incorporation of the Triazole Moiety
The triazole ring can be introduced via a condensation reaction involving hydrazine derivatives and appropriate aldehydes or ketones. This step often requires mild conditions and can be facilitated by catalysts.
Challenges and Considerations
- Regioselectivity : Ensuring the correct regiochemistry during the formation of the triazole and thiadiazole rings is crucial.
- Stability : Heterocyclic compounds can be sensitive to certain conditions, requiring careful handling and storage.
- Purification : Given the complexity of the molecule, purification might involve multiple chromatographic steps.
Data Table: General Conditions for Synthesizing Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
